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Compound of Interest

Compound Name: 3-Nitrophthalic acid

Cat. No.: B027452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 3-nitrophthalic acid from phthalic anhydride. 3-Nitrophthalic acid is a valuable

intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. The following

protocols are based on established literature procedures and are intended to guide researchers

in the safe and efficient laboratory-scale preparation of this compound.

Introduction
The nitration of phthalic anhydride is a common method for the preparation of nitrophthalic

acids. The reaction typically proceeds via electrophilic aromatic substitution, where a nitronium

ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the aromatic

ring of phthalic anhydride. This process yields a mixture of 3-nitrophthalic acid and 4-

nitrophthalic acid, with the former being the desired product for many applications. The

separation of these isomers is a critical step in obtaining pure 3-nitrophthalic acid.

The anhydride group in phthalic anhydride is electron-withdrawing, which deactivates the

aromatic ring towards electrophilic substitution.[1] Therefore, forcing conditions, such as the

use of strong acids and elevated temperatures, are often necessary to achieve a reasonable

reaction rate and yield. The regioselectivity of the nitration is influenced by the directing effects

of the anhydride moiety.
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Data Presentation
The following table summarizes quantitative data from various reported syntheses of 3-
nitrophthalic acid starting from phthalic anhydride.

Parameter Method 1 Method 2 Method 3

Starting Material Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride

Reagents

Fuming Nitric Acid,

Concentrated Nitric

Acid, Sulfuric Acid

Nitric Acid, Sulfuric

Acid

Concentrated Nitric

Acid

Reaction Temperature 100-110°C
Boiling Water Bath

(100°C)
50-110°C

Reaction Time ~4 hours 2 hours 4 hours

Reported Yield 28-31% (crude) 20% Not specified

Melting Point (°C)
205-210 (crude), 215-

218 (recrystallized)
216 >99% purity

Reference Organic Syntheses[2]
E.R. Litmann, J. Am.

Chem. Soc., 1925[3]

Chinese Patent

CN1405143A[4][5]

Experimental Protocols
Method 1: Nitration using Fuming and Concentrated
Nitric Acid in Sulfuric Acid
This protocol is adapted from the well-established procedure published in Organic Syntheses.

Materials:

Phthalic anhydride (technical grade)

Concentrated sulfuric acid (sp. gr. 1.84)

Fuming nitric acid (sp. gr. 1.51)
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Concentrated nitric acid (sp. gr. 1.42)

Water

Mechanical stirrer

Large beaker (2 L) and crock (4 L)

Separatory funnel

Heating source (steam bath or equivalent)

Büchner funnel or filtros plate

Filter paper (optional)

Procedure:

In a 2 L beaker placed within a 4 L crock, combine 650 mL of concentrated sulfuric acid and

500 g (3.4 moles) of phthalic anhydride.

Set up a mechanical stirrer and begin stirring the mixture.

Heat the mixture to 80°C using a steam bath.

Once the temperature reaches 80°C, discontinue heating. Slowly add 210 mL of fuming nitric

acid from a separatory funnel at a rate that maintains the reaction temperature between 100-

110°C. This addition typically takes 1-2 hours.

After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid as

rapidly as possible without allowing the temperature to exceed 110°C.

Stir the mixture and heat for an additional 2 hours.

Allow the reaction mixture to stand overnight at room temperature.

Carefully pour the mixture into 1.5 L of cold water in a separate large container.

Cool the mixture to facilitate the precipitation of the nitrophthalic acids.
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Filter the solid product by suction using a Büchner funnel. A filter paper is not strictly

necessary if a fritted funnel is used.

Transfer the wet filter cake back to the crock and wash it by stirring thoroughly with 200 mL

of water. This step helps to dissolve a significant portion of the more soluble 4-nitrophthalic

acid isomer.

Filter the mixture again by suction.

Dissolve the resulting wet cake in 200-300 mL of boiling water.

Filter the hot solution to remove any insoluble impurities.

Stir the filtrate mechanically until crystallization begins, then allow it to stand overnight for

complete crystallization.

Collect the crystals of 3-nitrophthalic acid by suction filtration and air-dry the product. The

expected yield of the crude product is 200-220 g (28-31%), with a melting point of 205-

210°C.

For further purification, the crude acid can be recrystallized from water or acetic acid to yield

a product with a melting point of 215-218°C.

Method 2: Nitration using Nitric and Sulfuric Acid
This protocol is a variation that avoids the use of fuming nitric acid.

Materials:

Phthalic anhydride

Concentrated nitric acid (70%)

Concentrated sulfuric acid (92%)

Round-bottomed flask (250 mL)

Reflux condenser
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Boiling water bath

Fritted funnel

Procedure:

In a 250 mL round-bottomed flask, add 18.5 g of phthalic anhydride to 17.5 mL of 70% nitric

acid.

Slowly and with swirling, add 17.5 mL of 92% sulfuric acid to the mixture.

Attach a reflux condenser and heat the mixture in a boiling water bath for 2 hours. The

phthalic anhydride should dissolve, and after about an hour, crystals may start to form.

After 2 hours, cool the mixture to room temperature.

Pour the cooled mixture into 50 mL of cold water with stirring.

Filter the precipitated product using a fritted funnel.

Wash the product with 30 mL of cold water.

The crude product can be recrystallized from a small amount of water. Note that

crystallization may be slow and require several days. A reported yield for this method is

around 20%.

Reaction Mechanism and Workflow
The synthesis of 3-nitrophthalic acid from phthalic anhydride involves a series of well-defined

steps, starting with the generation of the electrophile and concluding with the purification of the

final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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